

Spectroscopic Profile of 3-chloro-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 3-chloro-N-methylaniline

Cat. No.: B1345671

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-chloro-N-methylaniline**, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for **3-chloro-N-methylaniline**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **3-chloro-N-methylaniline** provide detailed information about its proton and carbon framework.

^1H NMR Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule. The data presented here was obtained in deuterated chloroform (CDCl_3) at 400 MHz.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.12	t	8.0	Ar-H
6.70	dt	19.9, 10.0	Ar-H
6.65 - 6.55	m	-	Ar-H
6.50	dd	8.1, 2.0	Ar-H
3.82	s	-	N-H
2.84	s	-	N-CH ₃

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The following data was acquired in CDCl₃ at 101 MHz.

Chemical Shift (δ) ppm	Assignment
150.33	C-N
134.90	C-Cl
130.02	Ar-C
116.86	Ar-C
111.76	Ar-C
110.73	Ar-C
30.41	N-CH ₃

Infrared (IR) Spectroscopy

While a detailed experimental IR spectrum with a full peak list for **3-chloro-N-methylaniline** is not readily available in the searched literature, its characteristic absorption bands can be predicted based on the functional groups present. As a secondary aromatic amine, the following peaks are expected:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (CH ₃)
~1600	Strong	Aromatic C=C bending
~1500	Strong	Aromatic C=C bending
~1320	Strong	C-N stretch
800-750	Strong	C-H out-of-plane bending (meta-substitution)
~700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

GC-MS Data

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **3-chloro-N-methylaniline** has been reported.

m/z (experimental)	m/z (calculated)	Assignment
141.03	141.53	[M] ⁺ (Molecular Ion)

The mass spectrum is expected to show a prominent molecular ion peak at m/z 141 and an isotope peak at m/z 143 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways for N-methylanilines include the loss of the methyl group and cleavage of the aromatic ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **3-chloro-N-methylaniline**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-chloro-N-methylaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16.
 - Relaxation delay: 1.0 s.
 - Acquisition time: 4.0 s.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024.
 - Relaxation delay: 2.0 s.
 - Acquisition time: 1.5 s.
- Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: Place a drop of liquid **3-chloro-N-methylaniline** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or transmission.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- A background spectrum of the empty accessory is recorded prior to the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of **3-chloro-N-methylaniline** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- For GC-MS analysis, the sample is injected directly into the gas chromatograph.

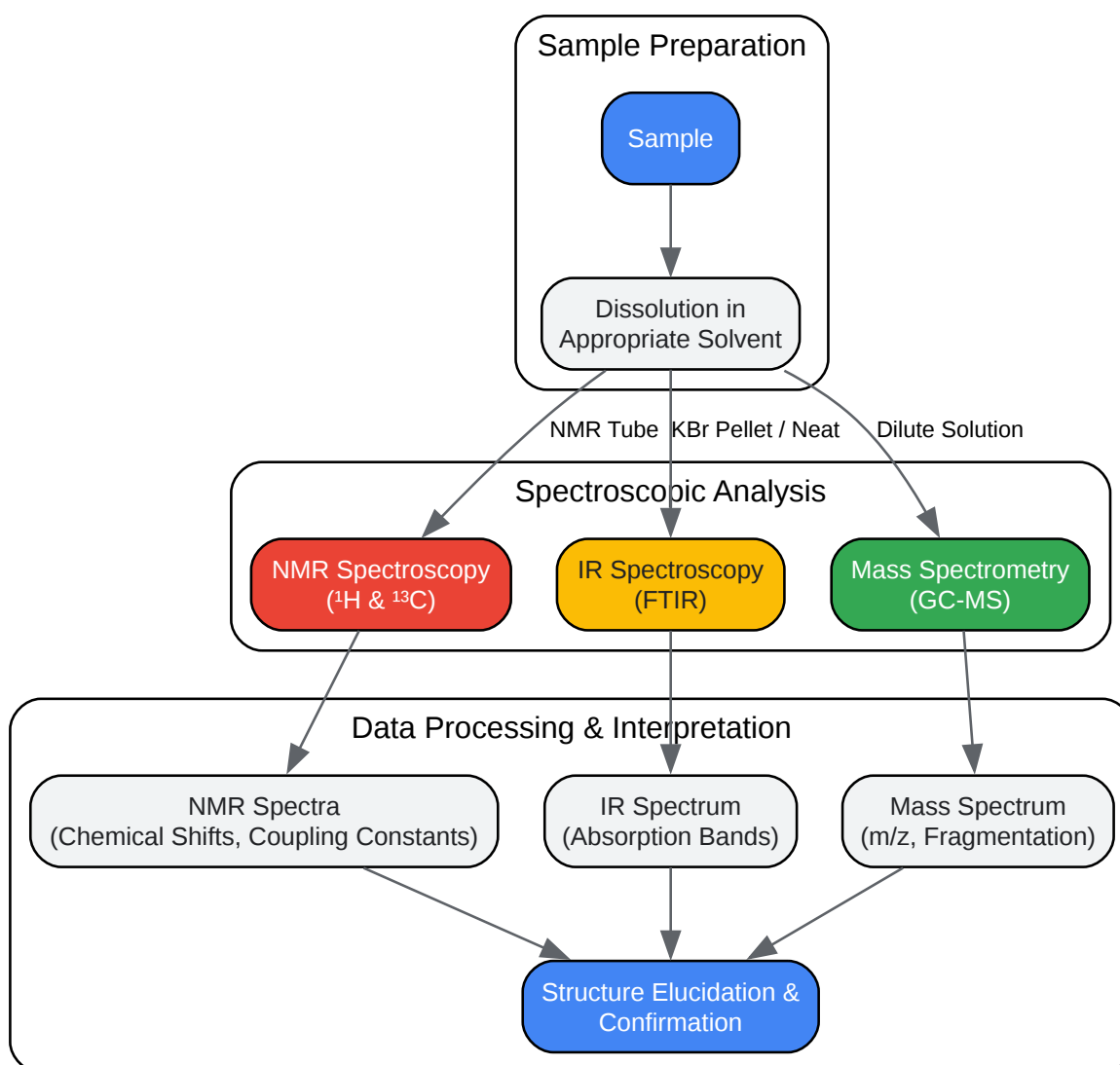
Instrumentation and Data Acquisition:

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- GC Column: A non-polar capillary column (e.g., DB-5ms).

- Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 250 °C.
 - Final hold: 5 minutes at 250 °C.
- Mass Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-chloro-N-methylaniline**.



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Caption: General workflow for spectroscopic analysis.

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